1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine
Description
Properties
IUPAC Name |
1-[2-[5-(trifluoromethyl)pyridin-2-yl]oxyethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(17-9-10)19-8-7-18-5-3-16-4-6-18/h1-2,9,16H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFRHRVMTKRPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625409 | |
| Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-99-0 | |
| Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 1-(2-(5-(Trifluoromethyl)pyridin-2-yloxy)ethyl)piperazine Core
The synthesis generally proceeds via nucleophilic substitution reactions involving:
Step 1: Preparation of 5-(Trifluoromethyl)pyridin-2-ol or its derivatives
The pyridin-2-ol derivative bearing a trifluoromethyl group at the 5-position is prepared or sourced as a key intermediate. This hydroxyl group is the nucleophile for ether formation.Step 2: Formation of the 2-(5-(Trifluoromethyl)pyridin-2-yloxy)ethyl intermediate
This involves reacting the 5-(trifluoromethyl)pyridin-2-ol with a suitable 2-chloroethyl derivative (e.g., 2-chloroethyl chloride or 2-(2-chloroethoxy)ethanol derivatives) under conditions favoring ether bond formation. The reaction is typically performed in polar solvents such as methanol or acetonitrile with heating to around 80 °C for several hours.
The nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis mechanism is employed here.Step 3: Coupling with Piperazine
The intermediate 2-(5-(trifluoromethyl)pyridin-2-yloxy)ethyl chloride or similar activated intermediate is then reacted with piperazine. This step is often carried out under reflux in polar solvents with an excess of piperazine to favor monosubstitution and reduce disubstitution impurities.
Alternatively, piperazine hydrochloride salts can be used with base to liberate free piperazine in situ.
Industrial-Scale Preparation of Piperazine Derivatives (Relevant to the Compound)
A detailed industrial method for preparing related piperazine derivatives such as 1-[2-(2-hydroxyethoxy)ethyl]piperazine, which is a close structural analog, involves:
Formation of Piperazine Mono-Hydrochloride Salt
Piperazine is reacted with piperazine dihydrochloride in methanol or ethanol under reflux for about 1–1.2 hours, cooled, filtered, and dried to yield the mono-hydrochloride salt. This salt improves selectivity in subsequent alkylation steps.Alkylation with 2-(2-chloroethoxy)ethanol
The mono-hydrochloride salt reacts with 2-(2-chloroethoxy)ethanol in a polar solvent (methanol or water) at 78–80 °C for 5.5–6.5 hours. After reaction completion, partial solvent removal under reduced pressure, cooling, and filtration recovers piperazine dihydrochloride, which is recycled.Purification by Vacuum Distillation
The filtrate containing the crude product undergoes vacuum reduced-pressure rectification at ~95 °C to isolate high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
This method is notable for its high purity, low impurity content (especially disubstituted compounds), cost efficiency, and environmental friendliness, making it suitable for industrial production.
Ether Formation with Trifluoromethylpyridine Derivatives
For the specific trifluoromethylpyridine ether formation, literature suggests:
- Use of trifluoromethyl-substituted pyridine derivatives with reactive leaving groups (e.g., halides) at the 2-position.
- Reaction with ethylene glycol derivatives or 2-chloroethyl piperazine intermediates under controlled temperatures (~50–80 °C).
- Catalysts or bases may be employed to facilitate nucleophilic substitution.
- Purification via column chromatography or crystallization to isolate the desired ether-linked product in good yield (typically above 70–80%).
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Purpose |
|---|---|---|---|
| 1 | Preparation of pyridin-2-ol derivative | Synthesis or procurement of 5-(trifluoromethyl)pyridin-2-ol | Nucleophile for ether formation |
| 2 | Ether formation (SNAr/Williams) | 5-(Trifluoromethyl)pyridin-2-ol + 2-chloroethyl derivative, polar solvent, 80 °C, 5–6 h | Formation of 2-(5-(trifluoromethyl)pyridin-2-yloxy)ethyl intermediate |
| 3 | Piperazine coupling | Intermediate + piperazine (or piperazine salt), reflux, polar solvent | Formation of final piperazine-linked compound |
| 4 | Purification | Vacuum distillation or chromatography | High purity product isolation |
Research Findings and Optimization Notes
Using piperazine mono-hydrochloride salt improves selectivity and reduces disubstituted impurities during alkylation steps.
Polar solvents such as methanol or water facilitate ether bond formation and piperazine coupling with good yields and manageable reaction times.
Recycling of piperazine dihydrochloride byproduct enhances cost efficiency and sustainability.
Vacuum reduced-pressure distillation is effective for purification, yielding high-purity products suitable for pharmaceutical applications.
Alternative catalytic methods (e.g., Pd-catalyzed amination) may offer higher yields or milder conditions but require further adaptation for this specific compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ethylene oxide, ethyl bromide, piperazine
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine compounds .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing piperazine moieties exhibit significant anticancer activities. For instance, derivatives of piperazine have been shown to inhibit various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival . 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine may enhance these effects due to its structural features, potentially serving as a lead compound for developing new anticancer agents.
Neuropharmacological Applications
Piperazine derivatives are known for their neuropharmacological properties. Studies have suggested that compounds similar to this compound can act as inhibitors of glycine transporters, which play a crucial role in neurotransmission . Such inhibition can lead to increased glycine levels in synaptic clefts, potentially benefiting conditions like schizophrenia and anxiety disorders.
Cardiovascular Effects
Research has also explored the cardiovascular implications of piperazine compounds. Some studies indicate that piperazine derivatives can lower blood pressure and exhibit anti-atherosclerotic effects by modulating vascular smooth muscle function . The trifluoromethyl group may contribute to these effects by enhancing the compound's interaction with biological targets.
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, leading to either agonistic or antagonistic effects.
Pathway Interference: The compound can interfere with specific biological pathways, such as signal transduction or metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound is distinguished by its ethoxyethyl linker between the piperazine and the pyridyl group. Key analogs include:
- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine : Lacks the ethoxyethyl chain, with direct piperazine-pyridyl bonding. This simpler structure is a common intermediate in drug synthesis .
- Compound 100 () : Contains a propyl linker with a tetrahydropyran group, demonstrating how chain length and cyclic substituents influence receptor targeting (e.g., dopamine D3 and μ-opioid receptors) .
- Compound 7k () : Features a trifluoromethylphenyl group instead of pyridyl, highlighting the impact of aromatic ring substitution on dopamine D3 receptor selectivity .
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, a feature shared across all analogs .
- Synthetic Complexity : Introducing the ethoxyethyl chain requires additional steps (e.g., nucleophilic substitution or coupling), whereas direct-attachment analogs are synthesized in fewer steps .
Biological Activity
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine is a compound characterized by its unique structural features, including a trifluoromethyl group and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology.
- Molecular Formula : C₁₂H₁₆F₃N₃O
- Molecular Weight : 275.28 g/mol
- CAS Number : 1000339-99-0
- MDL Number : MFCD09836181
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and receptors. Notably, compounds with similar structures have been studied for their effects on the TRPV1 receptor, which is involved in pain signaling and cough reflex modulation.
Antitussive Activity
Research indicates that related compounds exhibit antagonistic properties against the TRPV1 receptor, suggesting potential applications as antitussive agents. For instance, a study on a similar piperazine derivative demonstrated significant inhibition of capsaicin-induced activation of TRPV1 in guinea pigs, with a pK(i) value of approximately 7.14 . This highlights the potential for this compound to modulate cough reflex through TRPV1 antagonism.
Antimicrobial Activity
Piperazine derivatives have shown promising antimicrobial properties. For instance, compounds linked to piperazine have been reported to exhibit significant activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL . While specific data on the antimicrobial effects of this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.
Case Studies and Research Findings
Safety and Toxicology
According to safety data sheets, this compound is classified as an irritant. Care should be taken when handling this compound in laboratory settings .
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine core can react with a bromoethyl intermediate bearing a trifluoromethylpyridyloxy group. and describe analogous protocols using reagents like propargyl bromide, CuSO₄·5H₂O, and sodium ascorbate for click chemistry-based derivatization . Solvent systems (e.g., DCM/H₂O) and purification via silica gel chromatography (ethyl acetate/hexane) are critical for yield optimization.
Q. How is the compound characterized structurally and chemically?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent integration and regiochemistry. Single-crystal X-ray diffraction (as in and ) resolves absolute configuration and intermolecular interactions . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) validate molecular weight and purity (>95%).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Catalyst Screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity ( ).
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while aqueous/organic biphasic systems minimize side reactions .
- Purification : Gradient elution in flash chromatography (e.g., ethyl acetate:hexane from 1:8 to 1:2) separates closely related byproducts .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃ on pyridine) enhances metabolic stability. Piperazine N-alkylation (e.g., with fluorobenzyl groups) improves receptor binding affinity, as shown in for anticancer analogs .
- Docking Studies : Molecular docking (e.g., using AutoDock Vina) predicts interactions with target proteins, such as tyrosine kinases, by analyzing hydrogen bonding and hydrophobic contacts .
Q. What in vitro models are used to evaluate pharmacokinetic properties?
- Methodology :
- Solubility : Buffered solutions (e.g., 20 mM HEPES, pH 7.4) assess compound stability ( ) .
- Permeability : Caco-2 cell monolayers simulate intestinal absorption. P-glycoprotein (P-gp) efflux assays identify substrates requiring co-administration with inhibitors .
- CYP450 Inhibition : Microsomal assays quantify IC₅₀ values for cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Q. How are contradictions in biological data resolved during mechanistic studies?
- Methodology :
- Orthogonal Assays : Discrepancies in cytotoxicity (e.g., MTT vs. clonogenic assays) are addressed by validating results across multiple cell lines (e.g., HeLa, MCF-7) .
- Pathway Analysis : RNA sequencing or phosphoproteomics identifies off-target effects. For example, uses thioketone intermediates to probe redox-dependent mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
